REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][C:6]=2[N:5]=[C:4]1[CH3:15])[CH3:2].S(Cl)(Cl)=O.[CH3:20]O>>[CH3:20][O:13][C:12]([C:10]1[CH:9]=[CH:8][C:7]2[N:3]([CH2:1][CH3:2])[C:4]([CH3:15])=[N:5][C:6]=2[CH:11]=1)=[O:14]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=NC2=C1C=CC(=C2)C(=O)O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at 700 for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at RT for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure and 8% aqueous NaHCO3 solution
|
Type
|
ADDITION
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Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The organic solution is concentrated until the product
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with EtOH and MTBE
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N(C(=N2)C)CC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |